![molecular formula C19H25ClN2O2 B4115307 N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea](/img/structure/B4115307.png)
N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea
Overview
Description
N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea, also known as ACR16, is a chemical compound that has gained significant attention from researchers due to its potential therapeutic applications. ACR16 has been shown to have a modulatory effect on the dopaminergic system, which is involved in the regulation of mood, motivation, and reward.
Mechanism of Action
The exact mechanism of action of N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea is not fully understood. However, it is thought to act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea also has an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea has been shown to increase the levels of dopamine and serotonin in the brain, which may underlie its therapeutic effects. N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied in animal models. However, N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea has several limitations. It has low solubility in water, which can make it difficult to administer in vivo. In addition, N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea has a relatively short half-life, which may limit its therapeutic efficacy.
Future Directions
There are several future directions for research on N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea. One area of interest is the development of more potent and selective analogs of N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea. Another area of interest is the investigation of the long-term effects of N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea on the dopaminergic system. Finally, the potential therapeutic applications of N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea in the treatment of other neurological and psychiatric disorders, such as Parkinson's disease and addiction, warrant further investigation.
Scientific Research Applications
N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. For example, N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea has been shown to have an antidepressant effect in animal models of depression. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea has been shown to have an antipsychotic effect in animal models of schizophrenia.
properties
IUPAC Name |
1-(1-adamantyl)-3-(5-chloro-2-methoxyphenyl)-1-methylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c1-22(18(23)21-16-8-15(20)3-4-17(16)24-2)19-9-12-5-13(10-19)7-14(6-12)11-19/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUZXRMAGDUUKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)NC1=C(C=CC(=C1)Cl)OC)C23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Adamantyl)-N'-(5-chloro-2-methoxyphenyl)-N-methylurea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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